

Ertapenem: A Comprehensive Technical Guide on its Antibacterial Spectrum and In Vitro Activity

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Compound of Interest		
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Introduction

Ertapenem is a parenteral carbapenem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] As a Group 1 carbapenem, it is distinguished by its long half-life, allowing for once-daily dosing, which offers a significant advantage in both inpatient and outpatient settings. This technical guide provides an in-depth overview of the antibacterial spectrum and in vitro activity of ertapenem, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and relevant laboratory workflows.

Antibacterial Spectrum of Ertapenem

Ertapenem demonstrates potent activity against a wide range of common pathogens. Its spectrum covers:

Gram-negative bacteria: Ertapenem is highly active against Enterobacteriaceae, including
extended-spectrum β-lactamase (ESBL) and AmpC-producing strains.[1] It is particularly
potent against Escherichia coli and Klebsiella pneumoniae.[2][3] However, it has limited
activity against non-fermentative Gram-negative bacilli such as Pseudomonas aeruginosa
and Acinetobacter species.



- Gram-positive bacteria: Ertapenem is active against methicillin-susceptible Staphylococcus aureus (MSSA), β-hemolytic streptococci, and Streptococcus pneumoniae.[1] Its activity against enterococci is limited.
- Anaerobic bacteria: Ertapenem exhibits broad activity against most clinically important anaerobic bacteria, including the Bacteroides fragilis group and Clostridium species.[1][4][5]

In Vitro Activity of Ertapenem

The in vitro activity of ertapenem is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 (the concentration that inhibits 50% of isolates), MIC90 (the concentration that inhibits 90% of isolates), and the overall MIC range for ertapenem against various bacterial species.

Table 1: In Vitro Activity of Ertapenem against Gram-

Positive Aerobic Bacteria

Bacterial Species	No. of Isolates	MIC50 (μg/mL)	MIC90 (μg/mL)	MIC Range (μg/mL)
Staphylococcus aureus (methicillin- susceptible)	-	-	≤0.5	-
Streptococcus pneumoniae (penicillin- susceptible)	102	0.5	2	≤0.008 - 4
β-hemolytic streptococci	-	-	0.03	-
Viridans group streptococci	-	-	2	-
Enterococcus faecalis	-	16	16	-



Data compiled from multiple sources.[2][6][7][8]

Table 2: In Vitro Activity of Ertapenem against Gram-

Negative Aerobic Bacteria

Bacterial Species	No. of Isolates	MIC50 (μg/mL)	MIC90 (μg/mL)	MIC Range (μg/mL)
Escherichia coli	-	-	≤0.015 - 0.5	-
Klebsiella pneumoniae	-	-	≤0.015 - 0.5	-
Enterobacter aerogenes	-	-	≤1	-
Haemophilus influenzae	-	-	0.25	-
Moraxella catarrhalis	-	-	≤0.06	-
Neisseria gonorrhoeae	-	-	≤0.06	-

Data compiled from multiple sources.[1][2][3][6]

Table 3: In Vitro Activity of Ertapenem against Anaerobic Bacteria



Bacterial Species	No. of Isolates	MIC50 (μg/mL)	MIC90 (μg/mL)	MIC Range (μg/mL)
Bacteroides fragilis group	337	0.5	-	-
Prevotella spp.	337	0.25	-	-
Fusobacterium spp.	337	0.06	-	-
Gram-positive cocci	337	≤0.03	-	-
Clostridium spp.	54	-	2	-

Data compiled from multiple sources.[1][4][5]

Experimental Protocols for In Vitro Susceptibility Testing

The determination of ertapenem's in vitro activity relies on standardized methods to ensure reproducibility and comparability of data. The primary methods are broth microdilution and agar dilution, as detailed by the Clinical and Laboratory Standards Institute (CLSI) and the British Society for Antimicrobial Chemotherapy (BSAC).

CLSI Methodology for Aerobic Bacteria (Based on CLSI Document M07)

The CLSI M07 document provides guidelines for determining the Minimum Inhibitory Concentrations (MICs) of aerobically growing bacteria through broth dilution methods.[9][10] [11][12]

Inoculum Preparation: A standardized inoculum is prepared by suspending colonies from a
fresh (18- to 24-hour) agar plate in a suitable broth to match the turbidity of a 0.5 McFarland
standard. This suspension is then diluted to achieve a final concentration of approximately 5
x 10^5 colony-forming units (CFU)/mL in the test wells.



- Antimicrobial Agent Preparation: Ertapenem is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.
- Inoculation and Incubation: Each well of a microdilution tray containing the diluted ertapenem is inoculated with the standardized bacterial suspension. The trays are then incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.
- MIC Determination: The MIC is recorded as the lowest concentration of ertapenem that completely inhibits visible growth of the organism.
- Quality Control: Reference strains with known ertapenem MICs, such as Escherichia coli
 ATCC 25922 and Staphylococcus aureus ATCC 29213, are tested concurrently to ensure the
 accuracy of the results.

CLSI Methodology for Anaerobic Bacteria (Based on CLSI Document M11)

The CLSI M11 standard outlines the procedures for antimicrobial susceptibility testing of anaerobic bacteria.[13][14][15][16]

- Inoculum Preparation: Colonies from a 24- to 48-hour anaerobic blood agar plate are suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
- Media and Antimicrobial Agent Preparation: The reference method is agar dilution using Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood. Ertapenem is incorporated into the molten agar at various concentrations before the plates are poured.
- Inoculation and Incubation: The standardized bacterial suspension is inoculated onto the surface of the agar plates. The plates are then incubated at 35°C to 37°C for 42 to 48 hours in an anaerobic atmosphere.
- MIC Determination: The MIC is the lowest concentration of ertapenem that prevents the growth of more than a single colony or a faint haze.
- Quality Control: Control strains such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741 are included in each run.

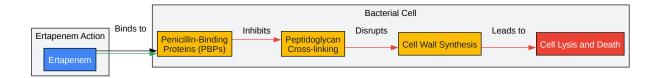


BSAC Methodology

The British Society for Antimicrobial Chemotherapy (BSAC) provides its own standardized methodology for susceptibility testing, which shares principles with the CLSI methods but may have variations in media, incubation conditions, and interpretation of results.[17][18][19][20][21] The BSAC standardized disc susceptibility testing method is a widely used alternative to MIC determination for routine clinical purposes.

Mechanism of Action and Resistance

Ertapenem, like other β -lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.



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Caption: Mechanism of action of ertapenem.

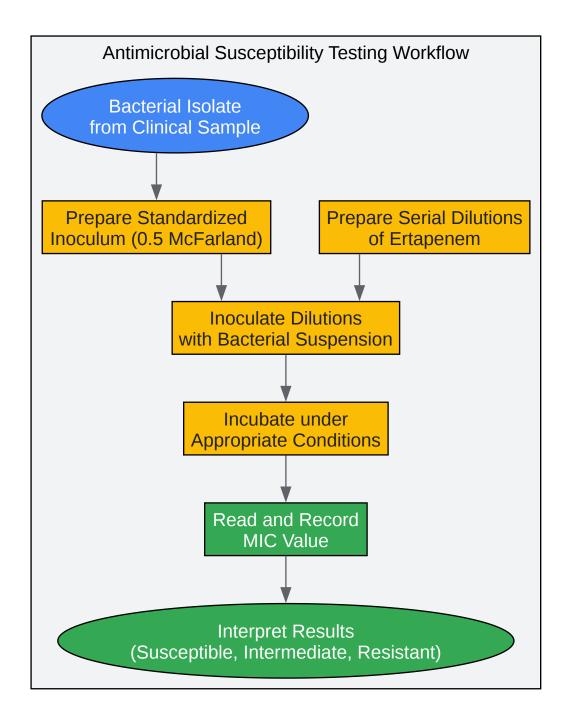
Resistance to ertapenem can develop through several mechanisms, including:

- Enzymatic Degradation: Production of β-lactamases, particularly carbapenemases, that can hydrolyze the ertapenem molecule.
- Altered Target Sites: Modifications in the penicillin-binding proteins (PBPs) that reduce the binding affinity of ertapenem.
- Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria,
 which restrict the entry of ertapenem into the cell.
- Efflux Pumps: The active transport of ertapenem out of the bacterial cell by efflux pumps.



Experimental and Logical Workflows

The process of determining the in vitro susceptibility of a bacterial isolate to ertapenem follows a standardized workflow to ensure accurate and reliable results.



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Caption: Workflow for MIC determination.



Conclusion

Ertapenem remains a valuable antimicrobial agent with a broad spectrum of activity against many common bacterial pathogens. Its in vitro potency, particularly against Enterobacteriaceae and anaerobic bacteria, coupled with its convenient once-daily dosing, makes it an important option for the treatment of various infections. Understanding its precise antibacterial spectrum, the methodologies for assessing its in vitro activity, and its mechanisms of action and resistance is crucial for its appropriate and effective use in clinical practice and for guiding future drug development efforts.

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